molecular formula C20H21N3O3S B2900458 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide CAS No. 921550-54-1

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2900458
CAS No.: 921550-54-1
M. Wt: 383.47
InChI Key: XMEOMBZYEXZJRE-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound characterized by its unique pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of hydrazine derivatives with diketones to form the pyridazinone ring.

    Substitution Reactions: The phenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the pyridazinone ring to a dihydropyridazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.

    Substitution: Halogenated reagents, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. It has shown promise in inhibiting certain enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This linkage enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical applications compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-20-12-11-19(18-9-5-2-6-10-18)22-23(20)15-14-21-27(25,26)16-13-17-7-3-1-4-8-17/h1-12,21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOMBZYEXZJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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